
Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide) is a compound with the molecular formula C27H39Tb. It is also known as Tris(tetramethylcyclopenta-2,4-dien-1-ide)terbium(III) .
Molecular Structure Analysis
The molecular structure of Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide) consists of a terbium(3+) ion and three 2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide ions . The molecular weight of the compound is 522.5 g/mol.Physical And Chemical Properties Analysis
Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide) is a solid . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Wissenschaftliche Forschungsanwendungen
Photoluminescence and Luminescent Sensing Applications Research demonstrates terbium(3+) complexes exhibit strong luminescent properties, making them promising for applications in light-conversion molecular devices and fluorescent sensing. For instance, terbium(III) complexes with specific ligands have shown efficient energy transfer, leading to strong emission in the green spectrum, which is significant for developing advanced materials for green light-emitting devices (Biju, Reddy, & Freire, 2007). Another study highlighted the synthesis of a terbium(Tb+3) complex that exhibited increased fluorescent intensity under alkaline conditions and sensitivity towards Cu+2 ions at low concentrations, suggesting its potential for environmental monitoring and sensing applications (Chan-Navarro et al., 2018).
Materials Science and Advanced Luminescent Materials Terbium(3+) complexes have been explored for their potential in materials science, especially in creating triboluminescent materials that can serve as damage sensors in composite materials. The isostructural lanthanide complexes, including terbium(III), have been studied for their triboluminescent properties, which are of interest for developing sensors capable of detecting physical damage in materials (Clegg et al., 2000). Additionally, the photoluminescence properties of terbium(III) complexes with specific coordination structures have been characterized, revealing their suitability for green light-emitting devices due to their strong green luminescence and good thermal stability (Yun et al., 2011).
Coordination Chemistry and Structural Analysis The exploration of terbium(3+) complexes in coordination chemistry has led to the discovery of novel structural configurations and the elucidation of complex formation mechanisms. For example, the synthesis and crystal structure analysis of a terbium(III) complex revealed a pseudo-helical structure with a Schiff-base acting as a tri-deprotonated heptadentate ligand, showcasing the diversity of coordination environments terbium can adopt (Nagahara et al., 2011). Another study reported on a molecular complex of Tb in the +4 oxidation state, challenging the common oxidation states of lanthanides and opening new avenues for research in molecular lanthanide chemistry (Palumbo, Živković, Scopelliti, & Mazzanti, 2019).
Eigenschaften
IUPAC Name |
terbium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H13.Tb/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDUSBDNOLAQKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C(=CC(=C1C)C)C.C[C-]1C(=CC(=C1C)C)C.C[C-]1C(=CC(=C1C)C)C.[Tb+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Tb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746564 |
Source


|
| Record name | Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide) | |
CAS RN |
148607-25-4 |
Source


|
| Record name | Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

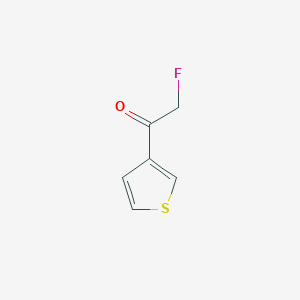
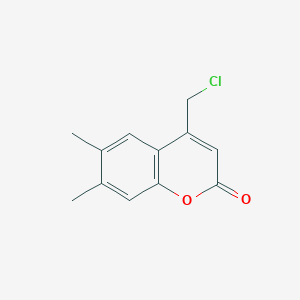
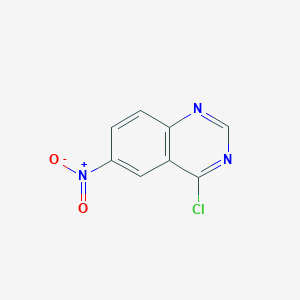
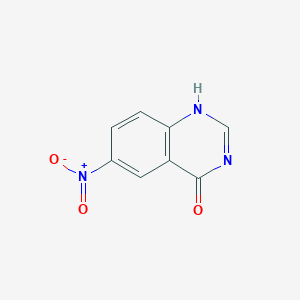
![(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane](/img/structure/B117976.png)
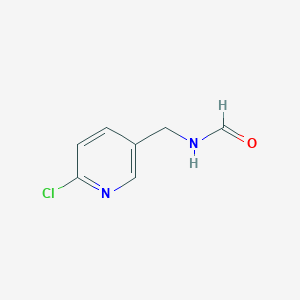
![(6aR,9S)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B117978.png)
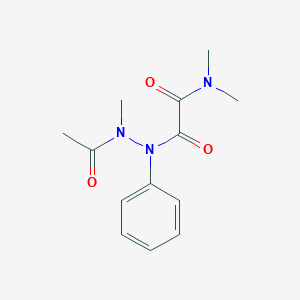
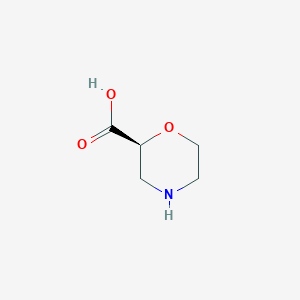
![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)

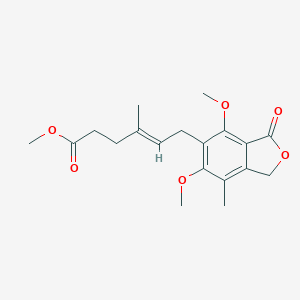
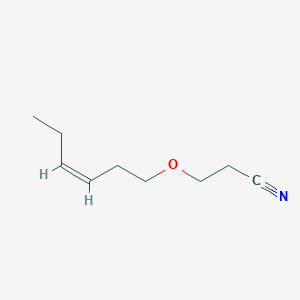
![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)